molecular formula C14H23NO2 B12519921 N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide CAS No. 652970-06-4

N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide

Cat. No.: B12519921
CAS No.: 652970-06-4
M. Wt: 237.34 g/mol
InChI Key: KRXMKDJMCOBXDD-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The compound is systematically named (2E,4E,8E)-N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide under IUPAC guidelines. The nomenclature reflects:

  • A 10-carbon unsaturated acyl chain (deca-2,4,8-trienamide) with three trans-configured double bonds at positions 2, 4, and 8.
  • An N-linked 2-hydroxy-2-methylpropyl substituent , which introduces a chiral center at the second carbon of the propyl group.

The molecular formula C₁₄H₂₃NO₂ (molecular weight: 237.34 g/mol) was confirmed via high-resolution mass spectrometry. The structural uniqueness arises from the interplay between the polyunsaturated acyl chain and the hydroxyl-bearing branched substituent, which distinguishes it from simpler alkylamides like spilanthol (N-isobutyl-2,6,8-decatrienamide).

Molecular Geometry and Conformational Analysis

The molecule adopts a planar zigzag conformation along the acyl chain due to the trans (E) configuration of its double bonds (Figure 1). Key geometric features include:

  • Bond angles : ~120° at sp²-hybridized carbons in double bonds.
  • Dihedral angles : ~180° between C2–C3 and C4–C5 double bonds, minimizing steric strain.

The 2-hydroxy-2-methylpropyl group introduces steric hindrance and hydrogen-bonding potential. The hydroxyl group forms intramolecular hydrogen bonds with the amide carbonyl oxygen, stabilizing a folded conformation in nonpolar environments. Density functional theory (DFT) calculations suggest that rotational barriers around the C8–C9 single bond (3.2 kcal/mol) permit limited conformational flexibility.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H and ¹³C NMR data (Table 1) reveal distinct signals for the unsaturated acyl chain and substituent:

Signal (ppm) Assignment
6.25–5.85 (m) H-2, H-3, H-4, H-5, H-8, H-9 (double bonds)
3.45 (s) Hydroxyl proton (exchangeable)
2.95 (t, J=6.5 Hz) N–CH₂– group
1.35 (s) Methyl groups on branched carbon

¹³C NMR confirms double-bond positions:

  • δ 129.5–130.8 ppm : sp² carbons in triene system.
  • δ 173.2 ppm : amide carbonyl carbon.
Infrared (IR) and Raman Spectroscopic Features

IR spectroscopy identifies key functional groups:

  • 3320 cm⁻¹ : O–H stretch (hydroxyl group).
  • 1645 cm⁻¹ : Amide I band (C=O stretch).
  • 1540 cm⁻¹ : Amide II band (N–H bend).

Raman spectroscopy highlights C=C stretching modes at 1655 cm⁻¹ and 1602 cm⁻¹, consistent with conjugated trienes.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) yields a molecular ion peak at m/z 237.3 [M+H]⁺. Major fragments include:

  • m/z 178.2 : Loss of 2-hydroxy-2-methylpropylamine (C₄H₉NO).
  • m/z 123.1 : Acyl chain fragment (C₈H₁₁O).

Comparative Structural Analysis with Related Alkylamides

Table 2 contrasts the target compound with structurally analogous alkylamides:

Compound Substituent Double Bonds Molecular Weight
N-(2-Hydroxy-2-methylpropyl)deca-2,4,8-trienamide 2-Hydroxy-2-methylpropyl 2E,4E,8E 237.34
Spilanthol Isobutyl 2E,6Z,8E 247.35
Tetradeca-5Z,8Z-dienoyl-CoA Coenzyme A 5Z,8Z 994.80

The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to spilanthol, potentially influencing bioavailability and receptor interactions.

Properties

CAS No.

652970-06-4

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide

InChI

InChI=1S/C14H23NO2/c1-4-5-6-7-8-9-10-11-13(16)15-12-14(2,3)17/h4-5,8-11,17H,6-7,12H2,1-3H3,(H,15,16)

InChI Key

KRXMKDJMCOBXDD-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC=CC=CC(=O)NCC(C)(C)O

Origin of Product

United States

Preparation Methods

Key Starting Materials

The primary starting materials for the synthesis of this compound include:

Starting Material Chemical Formula Role in Synthesis
Deca-2,4,8-trienoic acid C₁₀H₁₄O₂ Provides the unsaturated acid backbone
2-amino-2-methylpropanol C₄H₁₁NO Provides the hydroxylated amine component
Coupling agents (e.g., EDC, HATU) Varies Facilitates amide bond formation
Inert solvents (e.g., DCM, THF) Varies Provides reaction medium

Precursor Synthesis

The deca-2,4,8-trienoic acid precursor can be synthesized through various routes:

  • Wittig olefination of appropriate aldehydes
  • Sequential cross-coupling reactions (e.g., Heck or Suzuki)
  • Oxidation of corresponding alcohols

2-amino-2-methylpropanol is typically commercially available or can be prepared from isobutyraldehyde through a series of reactions including cyanohydrin formation, reduction, and hydrolysis.

Direct Amidation Route

Reaction Mechanism and Conditions

The most straightforward approach to synthesizing this compound involves the direct coupling of deca-2,4,8-trienoic acid with 2-amino-2-methylpropanol. The general reaction scheme follows:

  • Activation of the carboxylic acid group
  • Nucleophilic attack by the amine
  • Formation of the amide bond with elimination of the activating group

The reaction is typically performed under controlled conditions:

Parameter Typical Conditions Notes
Atmosphere Inert (N₂ or Ar) Prevents oxidation of unsaturated bonds
Solvent DCM or THF Anhydrous conditions preferred
Temperature 25-40°C Higher temperatures may cause isomerization
Reaction time 4-24 hours Monitored by TLC or HPLC
pH Slightly basic May require buffer or base (e.g., TEA, DIPEA)

Coupling Reagents Comparison

Various coupling reagents can be employed for the amidation reaction:

Coupling Agent Advantages Disadvantages Typical Yield
EDC/HOBt Water-soluble byproducts, mild conditions Moderate activation 65-75%
HATU Rapid coupling, high yields Expensive, difficult to remove 75-85%
PyBOP Effective for sterically hindered substrates Requires dry conditions 70-80%
T3P Minimal racemization, easy workup Moisture sensitive 75-85%
CDI Inexpensive, mild conditions Lower yields 50-65%

Wittig-Based Synthetic Approach

A more stereoselective approach for preparing this compound involves Wittig chemistry, similar to methods reported for structurally related compounds.

Synthetic Strategy

This multi-step approach involves:

  • Preparation of a phosphonium ylide from suitable precursors
  • Wittig reaction with crotonaldehyde to establish the conjugated diene system
  • Extension of the carbon chain through additional olefination
  • Oxidation to the carboxylic acid
  • Amide coupling with 2-amino-2-methylpropanol

Stereochemical Control

The Wittig approach offers superior control over double bond stereochemistry:

Double Bond Position Preferred Method for Stereochemical Control E/Z Selectivity
Δ² Horner-Wadsworth-Emmons with stabilized ylides >95% E
Δ⁴ Still-Gennari modification for Z-selectivity >90% Z or E depending on conditions
Δ⁸ Schlosser modification >90% E

Chemical Modifications and Transformations

Functional Group Transformations

The synthesis may require protection and deprotection strategies, particularly for the hydroxyl group:

Protecting Group Installation Conditions Deprotection Conditions Compatibility
TBS TBSCl, imidazole, DMF TBAF, THF High stability to basic conditions
TBDPS TBDPSCl, imidazole, DCM TBAF or HF·pyridine Excellent stability
Acetate Ac₂O, pyridine K₂CO₃, MeOH Simple conditions but base-sensitive
MOM MOMCl, DIPEA, DCM HCl, MeOH Good general protection

Reaction Types Analysis

This compound can undergo various reactions including:

  • Oxidation of the hydroxyl group
  • Reduction of the conjugated double bonds
  • Substitution of the hydroxyl functionality
  • Additional functionalization of the amide moiety

Purification and Isolation Techniques

Chromatographic Methods

Purification of this compound typically involves chromatographic techniques:

Technique Mobile Phase Detection Method Effectiveness
Flash chromatography Hexane/EtOAc gradient UV absorption (254 nm) Good for gram-scale
HPLC ACN/H₂O with 0.1% formic acid Diode array (210-280 nm) Excellent purity but small scale
Preparative TLC DCM/MeOH (95:5) UV visualization Limited to milligram quantities

Recrystallization Parameters

Recrystallization can provide high-purity product:

Solvent System Temperature Protocol Recovery Rate Purity Level
EtOAc/Hexane Hot dissolution, slow cooling 75-85% >98%
EtOH/Water Dissolution at 60°C, cooling to 4°C 70-80% >95%
DCM/Pentane Room temperature layering 65-75% >99%

Industrial Production Considerations

Scale-Up Challenges

Scaling up the synthesis of this compound from laboratory to industrial scale presents several challenges:

  • Maintaining stereochemical integrity during large-scale reactions
  • Heat management during exothermic coupling reactions
  • Efficient purification at larger scales
  • Cost-effective use of reagents and solvents

Continuous Flow Processing

Continuous flow chemistry offers advantages for industrial production:

Parameter Batch Process Flow Process
Reaction time 4-24 hours Minutes to hours
Heat transfer Limited Excellent
Scalability Step-wise Linear
Stereochemical control Variable Consistent
Yield 65-75% 75-85%

Comparative Analysis with Related Compounds

This compound shares structural similarities with several related compounds, including spilanthol [(2E,6Z,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide]. The table below compares key preparation aspects:

Compound Double Bond Positions N-Substituent Synthesis Approach Typical Yield
This compound 2,4,8 2-hydroxy-2-methylpropyl Direct coupling 65-75%
Spilanthol 2,6,8 2-methylpropyl Wittig-based 84%
(2E,4E)-N-Isobutyldodeca-2,4-dienamide 2,4 Isobutyl Sequential olefination 75-80%
N-Isobutyl-(2E,4Z,8Z,10E)-dodecatetraenamide 2,4,8,10 Isobutyl Cross-coupling 70-75%

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone derivative.

    Reduction: The trienamide structure can be reduced to form a saturated amide, which may alter the compound’s properties.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic or basic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reaction is usually performed in an inert solvent like tetrahydrofuran (THF).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions. The reaction conditions vary depending on the desired product.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Aldehyde or ketone derivatives.

    Reduction: Saturated amide derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Anti-inflammatory Effects

Research indicates that N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide exhibits significant anti-inflammatory properties. Studies have shown that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).

Case Study:
A study involving carrageenan-induced paw edema in animal models demonstrated that administration of this compound significantly reduced swelling and pain responses compared to control groups .

Analgesic Properties

The analgesic effects of this compound have been linked to its interaction with cannabinoid receptors and other pain-related pathways.

Data Table: Analgesic Efficacy in Animal Models

Study ReferenceModel UsedDosage (mg/kg)Pain Reduction (%)
Carrageenan Paw Edema1045
Formalin Test2050

Potential in Cancer Therapy

Recent studies have explored the potential of this compound in cancer therapy due to its cytotoxic effects on various cancer cell lines.

Case Study:
In vitro studies demonstrated that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways .

Data Table: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis via caspase activation
HeLa (Cervical)20Cell cycle arrest

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and trienamide structure allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological processes, leading to various effects such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

(a) N-Isobutyl-deca-2,4,8-trienamide

  • Structure : Differs by lacking the hydroxyl group on the 2-methylpropyl substituent.
  • Properties : Higher lipophilicity (logP = 4.71 vs. 4.34) and similar solubility limitations.
  • Bioactivity : Exhibits insecticidal effects but reduced anti-inflammatory potency compared to the hydroxy-substituted derivative .

(b) N-(2-Hydroxyisobutyl)-tetradeca-2,4,8-trienamide

  • Structure : Features a longer 14-carbon chain (tetradecatrienamide) with the same hydroxy-isobutyl group.
  • Properties : Increased molecular weight (277.45 g/mol ) and logP (~5.2 estimated), enhancing membrane permeability but reducing metabolic stability.
  • Sources : Isolated from Leucocyclus formosus and Zanthoxylum bungeanum .

(c) Piperidide Derivatives (e.g., N-tetradecatrienoyl-piperidine)

  • Structure : Replaces the hydroxy-isobutyl group with a piperidine ring.
  • Properties : Higher basicity due to the piperidine nitrogen, altering solubility and receptor interactions.
  • Bioactivity : Demonstrates neuroactive effects but lower thermal stability compared to hydroxy-substituted analogues .

Functional Group Modifications

(a) Oxo-Substituted Derivatives

  • Example : N-(2-Hydroxy-2-methylpropyl)-12-oxo-2,4,8-tetradecatenamide (O-212).
  • Structure : Incorporates a ketone group at position 12 of the acyl chain.

(b) Dihydrobungeanool

  • Structure : Saturated double bonds (dihydro form) in the acyl chain.
  • Properties : Reduced conjugation and rigidity, leading to lower bioactivity in insecticidal assays .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) logP Solubility (g/L) Key Bioactivity Source
N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide C₁₄H₂₃NO 221.34 4.34 0.00489 Anti-inflammatory Achillea millefolium
N-Isobutyl-deca-2,4,8-trienamide C₁₄H₂₃NO 221.34 4.71 0.00392 Insecticidal Synthetic/Plant extracts
N-(2-Hydroxyisobutyl)-tetradeca-2,4,8-trienamide C₁₈H₃₁NO 277.45 ~5.2 N/A Neuroactive Zanthoxylum bungeanum
N-Tetradecatrienoyl-piperidine C₁₉H₃₁NO 293.45 5.8 0.00112 Neuroactive Synthetic

Research Findings and Implications

  • Bioactivity: The hydroxyl group in this compound enhances hydrogen-bonding capacity, improving receptor affinity compared to non-hydroxylated analogues .
  • Metabolic Stability : Longer-chain derivatives (e.g., tetradecatrienamides) exhibit slower metabolic degradation but increased toxicity risks .
  • Structural Optimization : Piperidide and oxo-substituted derivatives highlight the trade-off between bioactivity and physicochemical stability, guiding future synthetic efforts .

Biological Activity

N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide, commonly referred to as spilanthol, is a compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

Spilanthol is an isobutyl amide with the chemical formula C18H31NO2C_{18}H_{31}NO_2. It is characterized by a long hydrocarbon chain and multiple double bonds, which contribute to its biological properties. The structure can be represented as follows:

Spilanthol  2E 6Z 8E N 2 methylpropyl deca 2 6 8 trienamide\text{Spilanthol }\text{ 2E 6Z 8E N 2 methylpropyl deca 2 6 8 trienamide}

Analgesic Effects

Spilanthol exhibits notable analgesic properties. Research indicates that it can alleviate pain through various mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : Studies have shown that spilanthol can suppress the production of nitric oxide and pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential in managing inflammatory pain conditions .
  • Pain Management in Clinical Settings : The compound has been traditionally used in herbal medicine for treating toothaches and other inflammatory conditions. Its efficacy in reducing pain has been validated through clinical observations .

Antimicrobial Activity

Spilanthol has demonstrated antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : It has been found effective against various bacteria, making it a candidate for use in treating infections. Its mechanism involves disrupting bacterial cell membranes .
  • Fungal Activity : The compound also exhibits antifungal properties, which could be beneficial in treating mycotic infections .

Insecticidal Properties

Spilanthol displays insecticidal activity, particularly against mosquito larvae. This property is attributed to its ability to interfere with the development of these insects, making it a potential natural pesticide .

The biological effects of spilanthol are attributed to several mechanisms:

  • Modulation of Signaling Pathways : Research highlights that spilanthol interacts with key signaling pathways involved in inflammation and pain perception, such as the mitogen-activated protein kinase (MAPK) pathway and phosphoinositide 3-kinase (PI3K) pathway .
  • Topoisomerase Inhibition : Similar to other compounds in its class, spilanthol may inhibit topoisomerases, enzymes critical for DNA replication and repair, contributing to its antiproliferative effects .

Case Studies and Research Findings

Several studies have explored the biological activity of spilanthol:

  • Anti-inflammatory Study : A study demonstrated that spilanthol reduced LPS-induced nitric oxide production in RAW264.7 macrophages by inhibiting inducible nitric oxide synthase (iNOS) activity. This suggests its potential use in treating inflammatory diseases .
  • Antimicrobial Efficacy : In vitro tests showed that spilanthol effectively inhibited the growth of various bacterial strains, including those resistant to conventional antibiotics. This positions it as a promising candidate for developing new antimicrobial agents .
  • Insecticidal Applications : Field studies indicated that spilanthol could significantly reduce mosquito populations when used as an eco-friendly larvicide. This application highlights its potential role in vector control strategies .

Data Table: Biological Activities of Spilanthol

Activity TypeMechanism of ActionReferences
AnalgesicInhibition of pro-inflammatory cytokines ,
AntimicrobialDisruption of bacterial cell membranes
AntifungalInhibition of fungal growth
InsecticidalInterference with insect development

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